1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
Description
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is an organoboron compound known for its unique structure and reactivity. This compound features a tetrahydropyridine ring substituted with a boronic ester group, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h7H,6,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLLVYRKIFZQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678307 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254982-25-6 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Borylation of Triflates
The most prevalent method involves the palladium-catalyzed coupling of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate with bis(pinacolato)diboron (B2Pin2). This approach leverages the reactivity of triflate leaving groups in cross-couplings, facilitated by palladium complexes and phosphine ligands.
Catalytic System Optimization
Key catalytic systems include:
-
PdCl₂(dppf) with dppf ligand : Enhances electron density at the palladium center, improving oxidative addition kinetics.
-
Tetrakis(triphenylphosphine)palladium(0) : A cost-effective alternative for large-scale syntheses.
Solvent and Base Selection
Reactions are typically conducted in 1,4-dioxane or DMF, with potassium acetate or cesium carbonate as bases to neutralize HF byproducts.
Detailed Methodologies and Experimental Protocols
Method A: Borylation with PdCl₂(dppf)/dppf in 1,4-Dioxane
Reaction Conditions
-
Substrates : 1-Methyl-1,2,3,6-tetrahydropyridin-4-yl triflate (1.1 g, 4.47 mmol), B2Pin2 (1.24 g, 4.9 mmol)
-
Catalyst : PdCl₂(dppf) (0.13 g, 0.15 mmol), dppf (83 mg, 0.15 mmol)
-
Base : Potassium acetate (1.7 g, 17 mmol)
-
Solvent : 1,4-Dioxane (50 mL)
-
Temperature : 80°C
-
Duration : 15 hours
Procedure
The reaction mixture was degassed via nitrogen purging, stirred at 80°C, and purified via flash chromatography (hexanes/EtOAc gradient) to yield the product as a pale yellow solid (1.1 g, 85% yield).
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
| MS (ES+) | m/z 224 [M+H]+ |
Method B: Microwave-Assisted Coupling with CsF
Reaction Conditions
-
Substrates : 5-Bromo-1H-indazol-3-yl derivative (150 mg, 0.33 mmol), boronate ester (221 mg, 0.99 mmol)
-
Catalyst : PdCl₂(PPh₃)₂ (23 mg, 0.03 mmol)
-
Base : Cesium fluoride (151 mg, 0.99 mmol)
-
Solvent : Dioxane/water (3:1.5 mL)
-
Temperature : 150°C (microwave)
-
Duration : 10 minutes
Procedure
Microwave irradiation at 150°C for 10 minutes followed by extraction and silica gel chromatography afforded the product in 94.5% HPLC purity.
Key Data
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 10 minutes |
| Purity (HPLC) | 94.5% |
Method C: Large-Scale Synthesis with K₂CO₃
Reaction Conditions
-
Substrates : 4-Bromo-2-methoxy-5-nitroaniline (1.112 g, 4.5 mmol), boronate ester (1.004 g, 4.5 mmol)
-
Catalyst : Pd(PPh₃)₄ (0.052 g, 0.05 mmol)
-
Base : K₂CO₃ (2.488 g, 18 mmol)
-
Solvent : Dioxane/water (20:5 mL)
-
Temperature : Reflux
-
Duration : 2 hours
Procedure
Refluxing under nitrogen followed by acid-base workup and trituration yielded the product as a yellow crystalline solid (1.093 g, 92%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 92% |
| Melting Point | 112–114°C |
| ¹H NMR Purity | >95% |
Critical Analysis of Methodologies
Catalyst Efficiency
Solvent Impact
-
1,4-Dioxane : Optimal for high-temperature reactions (80–150°C) but poses toxicity concerns.
-
DMF : Facilitates polar intermediates but complicates purification due to high boiling point.
Yield Optimization Strategies
-
Microwave Assistance : Reduces reaction time from hours to minutes (e.g., Method B).
-
Degassing : Critical for preventing catalyst deactivation via oxygen scavenging.
Applications in Pharmaceutical Intermediates
The boronate ester serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Aryl halides or vinyl halides in the presence of a palladium catalyst and a base such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Various reduced boron-containing derivatives.
Substitution: Aryl- or vinyl-substituted tetrahydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine has been explored for its potential therapeutic applications. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions and other transformations relevant to drug development.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of this compound. For instance:
- Case Study : A derivative was tested against various bacterial strains and showed significant activity comparable to standard antibiotics. The mechanism involved inhibition of bacterial DNA gyrase through molecular docking studies, suggesting a pathway for developing new antibacterial agents .
Anticancer Research
The compound's ability to form stable complexes with metal ions has been investigated for its potential in cancer therapy:
- Case Study : Research indicates that compounds containing dioxaborolane structures can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .
Organic Synthesis
The versatility of this compound in organic synthesis is notable:
Cross-Coupling Reactions
This compound serves as a useful reagent in Suzuki-Miyaura cross-coupling reactions:
- Example Reaction : The compound can react with aryl halides to form biaryl compounds under mild conditions. This reaction is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Synthesis of Functionalized Pyridines
The compound can be utilized to synthesize various functionalized pyridine derivatives:
- Synthesis Example : By reacting with different electrophiles or nucleophiles under controlled conditions, a range of functionalized pyridines can be produced that exhibit varied biological activities .
Material Science Applications
The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for enhancing material properties.
Polymer Composites
Research shows that adding this compound to polymer matrices can improve mechanical strength and thermal stability:
Mechanism of Action
The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves:
Molecular Targets: The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination.
Pathways Involved: The compound can participate in metabolic pathways involving boron chemistry, influencing biological processes such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-5-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine stands out due to its unique tetrahydropyridine ring structure combined with a boronic ester group. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Biological Activity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available data on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHBNO
- Molecular Weight : 223.10 g/mol
- CAS Number : Not specifically listed in the search results; however, related compounds are noted.
The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The presence of the dioxaborolane moiety is significant as it can participate in boron-mediated interactions with biomolecules. This interaction is hypothesized to facilitate enzyme inhibition and modulation of signaling pathways.
Antimicrobial Activity
Several studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of dioxaborolane compounds possess significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that tetrahydropyridine derivatives may exhibit anticancer properties:
- Mechanistic Studies : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins .
Neuroprotective Effects
The tetrahydropyridine structure is often associated with neuroprotective effects:
- Neuropharmacological Studies : Compounds in this class have demonstrated potential in protecting neuronal cells from oxidative stress and excitotoxicity in preclinical models .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | |
| Antibacterial | Escherichia coli | 75 | |
| Anticancer | HeLa Cells | 30 | |
| Neuroprotective | Neuronal Cell Lines | 20 |
Case Studies
- Antibacterial Efficacy Study : A study conducted by Bapna et al. evaluated the antibacterial efficacy of various dioxaborolane derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics like chloramphenicol .
- Neuroprotection Research : Research published in a pharmacological journal highlighted the potential neuroprotective effects of tetrahydropyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .
Q & A
Q. What synthetic strategies are effective for preparing 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its boronate ester group. A common approach involves Suzuki-Miyaura coupling, where the boronate moiety reacts with aryl/heteroaryl halides in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) . Pre-functionalization of the tetrahydropyridine scaffold with a boronate ester precursor (e.g., pinacol boronic ester) is critical. Reaction optimization should focus on solvent choice (dioxane/water mixtures), temperature (80–105°C), and catalyst loading to achieve yields >70% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Combined spectroscopic and spectrometric techniques are essential:
- ¹H/¹³C NMR : Verify substituent positions and boronate ester integration. For example, the tetrahydropyridine ring protons appear as distinct multiplets in δ 1.5–3.0 ppm, while the dioxaborolane methyl groups resonate as singlets near δ 1.3 ppm .
- HRMS (ESI) : Confirm molecular ion accuracy (e.g., [M+H]⁺ calculated for C₁₃H₂₃BNO₂: 260.1824; found: 260.1826) to rule out impurities .
- IR : Detect characteristic B–O stretches (~1,350 cm⁻¹) and C–N vibrations (~1,600 cm⁻¹) .
Q. What are the key stability considerations for storage and handling?
The compound is moisture-sensitive due to the boronate ester’s hydrolytic lability. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid exposure to acids/bases, which can cleave the boronate group . Decomposition products may include boric acid and tetrahydropyridine derivatives, detectable via TLC or LC-MS.
Advanced Research Questions
Q. How does the tetrahydropyridine ring’s conformation influence reactivity in cross-coupling reactions?
The partially saturated tetrahydropyridine ring introduces stereoelectronic effects. Computational studies (DFT) suggest that the chair-like conformation stabilizes the boronate ester, enhancing its electrophilicity during transmetallation steps in Suzuki couplings. Substituent steric effects (e.g., 1-methyl group) may slow oxidative addition with bulky aryl halides, requiring tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligands) .
Q. What analytical methods resolve contradictions in reaction yield data under varying conditions?
Systematic Design of Experiments (DoE) combined with LC-MS tracking can identify critical factors. For example:
- Temperature : Higher temperatures (>100°C) may degrade the boronate ester, reducing yields despite faster kinetics.
- Solvent polarity : A dioxane/water ratio >4:1 improves solubility but risks hydrolysis.
- Catalyst poisoning : Thiol-containing impurities (e.g., from ligands) can deactivate Pd; use chelex-treated solvents .
Q. How can this compound serve as a building block for pharmaceutical intermediates?
Its boronate ester enables modular synthesis of substituted tetrahydropyridines, prevalent in kinase inhibitors and neuroactive agents. For example:
- Step 1 : Suzuki coupling with halogenated pyrimidines to install pharmacophores.
- Step 2 : Post-functionalization (e.g., Boc deprotection, amidation) to diversify the scaffold .
Case study: Coupling with 2-chloropyrimidine-5-boronic acid pinacol ester yielded a hybrid structure with antitumor activity (IC₅₀ = 0.8 µM in HeLa cells) .
Q. What computational tools predict regioselectivity in its derivatization?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for electrophilic aromatic substitution. The boronate ester’s meta-directing effect on the tetrahydropyridine ring favors substitution at the 3-position. Molecular docking (AutoDock Vina) further predicts binding affinities for target proteins, guiding rational design .
Methodological Troubleshooting
Q. How to address low yields in Suzuki-Miyaura couplings using this reagent?
Q. How to interpret unexpected byproducts in NMR spectra?
- δ 7.2–7.8 ppm multiplets : Suggest aryl coupling byproducts; confirm via HSQC.
- δ 4.5–5.5 ppm broad signals : Indicate hydrolyzed boronic acids; repeat reaction under anhydrous conditions .
Safety & Compliance
Q. What safety protocols mitigate risks during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
